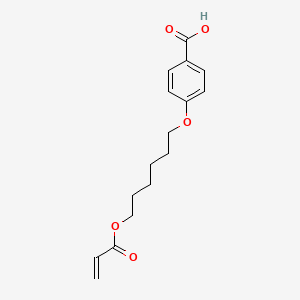

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Cat. No. B1350282

Key on ui cas rn:

83883-26-5

M. Wt: 292.33 g/mol

InChI Key: FLPSQLAEXYKMGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05087672

Procedure details

In a 2 liter three-necked round-bottomed flask, fitted with a mechanical stirrer, dropping funnel, and ground glass stopper, were charged 4-(6'-acryloyloxyhexyloxy)benzaldehyde (from Example 12) (22 grams; 0.1 mole), tertiary-butyl alcohol (500 mL), and 2-methyl-2-butene (available from Aldrich Chemical Co., Milwaukee, Wis.) (232 grams; 3 moles). The reaction mixture was stirred at room temperature. Over two hours, a solution of sodium chlorite (available from Aldrich Chemical Co., Milwaukee, Wis.) (65 grams; 0.7 mole) and sodium phosphate, monobasic monohydrate (available from Aldrich Chemical Co., Milwaukee, Wis.) (75 grams; 0.5 mole) in water (300 mL) was added. The reaction mixture was stirred for 12 hours at ambient temperature at which time the organic solvents were concentrated by rotary evaporator. The residue was then dissolved in diethyl ether (500 mL) and the mixture was made acidic (pH~2) by addition of 4N HCl. The mixture was poured into a separatory funnel and the organic layer was processed. The residue was recrystallized from ethanol. Spectral analysis confirmed the presence of 4-(6'-acryloyloxyhexyloxy)benzoic acid. The crystals weighed 15 grams which represents a 65 percent yield based on starting material.

Name

4-(6'-acryloyloxyhexyloxy)benzaldehyde

Quantity

22 g

Type

reactant

Reaction Step One

[Compound]

Name

monohydrate

Quantity

75 g

Type

reactant

Reaction Step Two

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1)(=[O:4])[CH:2]=[CH2:3].CC(=CC)C.Cl([O-])=[O:27].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>O.C(O)(C)(C)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]([OH:27])=[O:18])=[CH:15][CH:14]=1)(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5.6.7|

|

Inputs

Step One

|

Name

|

4-(6'-acryloyloxyhexyloxy)benzaldehyde

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCCCCOC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

232 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

65 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

[Compound]

|

Name

|

monohydrate

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2 liter three-necked round-bottomed flask, fitted with a mechanical stirrer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 12 hours at ambient temperature at which time the organic solvents

|

|

Duration

|

12 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

were concentrated by rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was then dissolved in diethyl ether (500 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by addition of 4N HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized from ethanol

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)OCCCCCCOC1=CC=C(C(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 65% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |